molecular formula C10H16 B100672 3-Methylene-1,5,5-trimethylcyclohexene CAS No. 16609-28-2

3-Methylene-1,5,5-trimethylcyclohexene

Cat. No. B100672
CAS RN: 16609-28-2
M. Wt: 136.23 g/mol
InChI Key: ZKXYHQFGFMZPPJ-UHFFFAOYSA-N
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Description

3-Methylene-1,5,5-trimethylcyclohexene is a cyclic olefin . It is also known by other names such as 1,5,5-trimethyl-3-methylidenecyclohexene .


Molecular Structure Analysis

The molecular formula of 3-Methylene-1,5,5-trimethylcyclohexene is C10H16 . The molecule contains a total of 26 bonds, including 10 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 six-membered ring .


Chemical Reactions Analysis

One known reaction involving 3-Methylene-1,5,5-trimethylcyclohexene is its isomerization to 1,3,4,5-tetramethyl-1,3-cyclohexadiene in the gas phase, catalyzed by nitrogen oxide (NO) .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methylene-1,5,5-trimethylcyclohexene is 136.2340 . More specific physical and chemical properties such as boiling point, solubility, and spectral data may be available in specialized databases or literature .

Scientific Research Applications

1. Isomerization and Thermodynamic Properties

Egger & Jola (1969) investigated the isomerization of 3-methylene-1,5,5-trimethylcyclohexene (MTC) into 1,3,5,5-tetramethyl-1,3-cyclohexadiene using nitrogen oxide as a catalyst. They reported that the reaction is practically thermoneutral, indicating similar strengths of the CH bonds in MTC and the 1-methyl group in the isomer. This study also provides insights into the thermodynamic properties of these compounds (Egger & Jola, 1969).

2. Diels-Alder Reactions

Silvero et al. (1998) conducted a theoretical study on the Diels-Alder reactions involving 1,5,5-trimethylcyclopentadiene. Their research highlights the stereoselectivity arising from the steric effects of different substituents, contributing to the understanding of reactions involving similar compounds like MTC (Silvero et al., 1998).

3. Annulation Reactions

Ward & Kaller (1991) described a [3+3] annulation process using 3-phenylthio-2-(trimethylsilymethyl)propene, a method potentially applicable for synthesizing methylenecyclohexanes like MTC. This process involves a Lewis acid-catalyzed allylation followed by a radical cyclization reaction (Ward & Kaller, 1991).

4. Polymerization Studies

Lohuizen & Vries (1967) studied the cationic polymerization of various alkenes, including methylenecycloalkanes like MTC. This research provides valuable information on the polymerization behavior and molecular weights of the resulting polymers, which is essential for understanding the potential polymer applications of MTC (Lohuizen & Vries, 1967).

5. Photo-Oxidation Studies

Harada et al. (1976) explored the sensitized photo-oxidation of derivatives of 5-methylenecyclohexa-1,3-diene, which could be analogous to studies involving MTC. Their findings on the formation of epidioxides and subsequent thermal and photochemical reactions are relevant for understanding the photochemical behavior of MTC (Harada et al., 1976).

6. Nitric Oxide Catalyzed Positional Isomerization

Egger (1969) also studied the nitric oxide catalyzed positional isomerization of MTC, providing insights into the reaction mechanism and the stabilization energy in the methylenecyclohexenyl radical. This research is crucial for understanding the chemical kinetics and potential applications of MTC in catalyzed reactions (Egger, 1969).

7. Synthesis of Flavors and Fragrances

Oh et al. (1985) described the synthesis of 1-[3-(propylthio)butyryl]-2,6,6-trimethylcyclohexene, which can be related to the synthesis of compounds similar to MTC. Their method demonstrates the potential use of MTC in the creation of flavors and fragrances (Oh et al., 1985).

properties

IUPAC Name

1,5,5-trimethyl-3-methylidenecyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8-5-9(2)7-10(3,4)6-8/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXYHQFGFMZPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168074
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylene-1,5,5-trimethylcyclohexene

CAS RN

16609-28-2
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016609282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylene-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
KW Egger - International Journal of Chemical Kinetics, 1969 - Wiley Online Library
The gas phase, nitric oxide catalyzed positional isomerization of 3‐methylene‐1,5,5‐trimethylcyclohexene (MTC) into 1,3,5,5‐tetramethyl‐1,3‐cyclohexadiene (TECD) has been studied …
Number of citations: 7 onlinelibrary.wiley.com
T Solouki, JE Szulejko - Journal of the American Society for Mass …, 2007 - Springer
The contributions of molecular and fragment ions toward the disparate self-chemical ionization (SCI) of α-pinene and camphene isomers were investigated. A kinetic model was …
Number of citations: 35 link.springer.com
AR GOLPARVAR, A HADIPANAH… - Acta Agriculturae …, 2016 - ojs.aas.bf.uni-lj.si
Dracocephalum moldavica L. and Dracocephalum kotschyi Boiss. are aromatic plants belonging to Lamiaceae family. The aim of this study was to identify the chemical components of D…
Number of citations: 43 ojs.aas.bf.uni-lj.si
AR Golparvar, A Hadipanah… - International Journal of …, 2013 - researchgate.net
Mentha is common named (Mentha Longifolia L.(belongs to Lamiaceae family. Grows as wild in various regions of Iran. The aerial parts of plant collected from two provinces of Iran …
Number of citations: 16 www.researchgate.net
DA Camarena‐Pozos, VM Flores‐Núñez… - Environmental …, 2021 - Wiley Online Library
Fungi represent a group of eukaryotic microorganisms that are an important part of the plant microbiome. They produce a vast array of metabolites, including fungal volatile organic …
T Wang, P Španěl, D Smith - International Journal of Mass Spectrometry, 2003 - Elsevier
The reactions of H 3 O + , NO + and O 2 + have been studied with the 11 terpenes, myrcene, ocimene, α- and β-pinene, α- and γ-terpinene, 2- and 3-carene, R- and S-limonene and …
Number of citations: 91 www.sciencedirect.com
X Huang, S Chen, Y Zhang, Y Wang… - Journal of Essential …, 2019 - Taylor & Francis
In this study, the antifungal activity of the essential oil from three Artemisia species was tested against Alternaria solani. The essential oil from A. lavandulaefolia DC was effective when …
Number of citations: 18 www.tandfonline.com
M Singh, S Kumar, M Sarker - Chem. Process. Eng. Res, 2017 - researchgate.net
Waste plastics were converted into valuable liquid hydrocarbon fuel. it is can be used as different purpose of energy-source such as petrol engines, diesel engines, generators, vehicles …
Number of citations: 3 www.researchgate.net
KY Alain, BFT Diane, ADC Pascal, AG Alain… - International Journal of …, 2022 - ijpsi.org
The use of plants for therapeutic purposes dates back to the appearance of man in the face of the various adversities of nature. The GC-MS technique was used to characterize …
Number of citations: 1 www.ijpsi.org
C Giuliani, L Lazzaro, R Calamassi, L Calamai… - Phytochemistry, 2016 - Elsevier
The species of Helichrysum sect. Stoechadina (Asteraceae) are well-known for their secondary metabolite content and the characteristic aromatic bouquets. In the wild, populations …
Number of citations: 28 www.sciencedirect.com

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